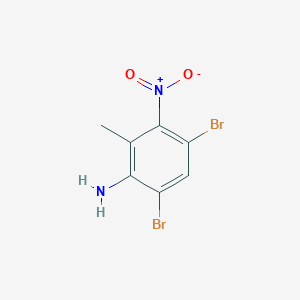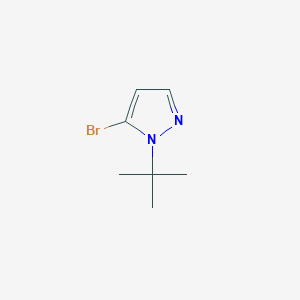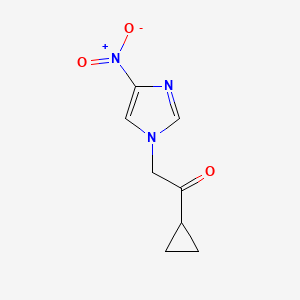
4,6-Dibromo-2-methyl-3-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,6-Dibromo-2-methyl-3-nitroaniline” is a chemical compound with the molecular formula C7H6Br2N2O2 . It has a molecular weight of 309.94 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C7H6Br2N2O2/c1-3-4(8)2-5(9)6(10)7(3)11(12)13/h2H,10H2,1H3 . This indicates the presence of bromine, nitrogen, and oxygen atoms in the compound.Scientific Research Applications
Metabolic Analysis
4,6-Dibromo-2-methyl-3-nitroaniline and its derivatives have been studied for their metabolic pathways in rats. These studies focus on how such compounds are processed in the body, looking at aspects like absorption, excretion, and the metabolic replacement of the nitro group by hydroxyl (Maté, Ryan, & Wright, 1967).
Crystal Structure Analysis
The crystal structure of related compounds, such as 2,6-dibromo-4-nitroaniline, has been analyzed, revealing insights into the weak hydrogen bonds and interactions that form in these compounds, contributing to the understanding of their physical and chemical properties (Bryant, James, Norman, & Orpen, 1998).
Spectroscopy and Density Functional Theory
Studies using FTIR and FT-Raman spectra, along with density functional theory calculations, have been conducted on 2,6-dibromo-4-nitroaniline (2,6-DB4NA). These studies focus on understanding the vibrational characteristics and the effects of various substituents on these frequencies, which are essential for characterizing the material’s properties (Krishnakumar & Balachandran, 2005).
Green Chemistry in Synthesis
Research has been conducted to develop greener processes for synthesizing 2,6-dibromo-4-nitroaniline, an intermediate in the production of azo disperse dyes. These studies aim at minimizing the use of harmful solvents and improving the efficiency of production methods (Pappula & Adimurthy, 2016).
DNA Interaction Studies
The interaction of nitroaniline derivatives with DNA has been studied using crystalline complexes. These studies provide insights into how such compounds might interact with genetic material, which is crucial for understanding their biological effects (Vyas, Vyas, Jain, & Sobell, 1984).
Safety and Hazards
“4,6-Dibromo-2-methyl-3-nitroaniline” may be toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It’s recommended to handle this compound with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .
Mechanism of Action
Mode of Action
Nitroanilines, in general, can undergo a series of reactions including nitration, conversion from the nitro group to an amine, and bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,6-Dibromo-2-methyl-3-nitroaniline . These factors could include temperature, pH, presence of other chemicals, and the specific biological environment in which the compound is present.
properties
IUPAC Name |
4,6-dibromo-2-methyl-3-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2O2/c1-3-6(10)4(8)2-5(9)7(3)11(12)13/h2H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLPPTNJPAJNMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1[N+](=O)[O-])Br)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2468475.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)quinoxaline-2-carboxamide](/img/structure/B2468477.png)

![2-phenoxy-N-[4-(pyrazin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2468479.png)
![1-(4-Chlorobenzyl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2468481.png)
![8-Bromo-7-[3-(5-chloro-2-methylanilino)-2-methylpropyl]-3-methyl-1-(3-methylbutyl)purine-2,6-dione](/img/structure/B2468482.png)






